8-Phenyltheophylline
CAS No.: 961-45-5
Cat. No.: VC1623405
Molecular Formula: C13H12N4O2
Molecular Weight: 256.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 961-45-5 |
---|---|
Molecular Formula | C13H12N4O2 |
Molecular Weight | 256.26 g/mol |
IUPAC Name | 1,3-dimethyl-8-phenyl-7H-purine-2,6-dione |
Standard InChI | InChI=1S/C13H12N4O2/c1-16-11-9(12(18)17(2)13(16)19)14-10(15-11)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,14,15) |
Standard InChI Key | PJFMAVHETLRJHJ-UHFFFAOYSA-N |
SMILES | CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC=CC=C3 |
Canonical SMILES | CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC=CC=C3 |
Introduction
Chemical Characteristics and Physical Properties
8-Phenyltheophylline, systematically named 1,3-dimethyl-8-phenyl-7H-purine-2,6-dione, represents a significant modification of the basic xanthine structure. This modification dramatically alters the compound's receptor affinity profile and pharmacological properties compared to simpler xanthine derivatives.
Basic Properties
The compound possesses the following fundamental characteristics:
Property | Value |
---|---|
Chemical Formula | C13H12N4O2 |
Molecular Weight | 256.26 g/mol |
CAS Registry Number | 961-45-5 |
Melting Point | >300°C |
Physical Form | Crystalline |
Color | Off-white to light yellow |
Water Solubility | Slightly soluble |
The chemical structure features a xanthine core (a fused bicyclic system containing pyrimidinedione and imidazole rings) with methyl groups at positions 1 and 3, and a phenyl ring directly attached at position 8 .
Structural Significance
The phenyl substitution at position 8 of the xanthine core significantly enhances the molecule's binding affinity for adenosine receptors while reducing its activity as a phosphodiesterase inhibitor. This structural modification creates a more selective pharmacological agent compared to other xanthine derivatives . The phenyl group increases the compound's lipophilicity and alters its three-dimensional conformation, enabling more effective interactions with adenosine receptor binding sites .
Synthesis and Production Methods
The synthesis of 8-Phenyltheophylline employs established chemical procedures that have been refined to optimize yield and purity.
Laboratory Synthesis
The standard laboratory synthesis pathway involves the alkylation of theophylline with phenyl halides under basic conditions. This reaction typically requires:
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Base catalysts such as potassium carbonate or sodium hydride
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Appropriate solvents for the reaction medium
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Controlled temperature conditions
The synthesis reaction proceeds through electrophilic substitution at the C-8 position of theophylline, with the phenyl group being introduced from the corresponding phenyl halide reagent .
Industrial Production
Industrial-scale production follows similar chemical principles but incorporates additional considerations:
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Scaled-up reaction vessels and equipment
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Enhanced quality control measures
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Additional purification steps to ensure consistent product quality
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Specialized handling procedures for larger quantities of reagents and products
Pharmacological Properties
The pharmacological profile of 8-Phenyltheophylline is dominated by its interactions with adenosine receptors and certain enzymatic systems.
Adenosine Receptor Antagonism
8-Phenyltheophylline functions as a potent competitive antagonist at adenosine receptors, particularly the A1 and A2A subtypes. This antagonism has been demonstrated in multiple experimental models:
Compound | KB (nM) at A1 Receptors | KB (nM) at A2 Receptors |
---|---|---|
Theophylline | 17,000 | 13,800 |
8-Phenyltheophylline | 1,600 | 1,900 |
1,3-Dipropyl-8-phenylxanthine | 350 | 400 |
This table illustrates the significantly enhanced potency of 8-Phenyltheophylline compared to theophylline, with approximately 10-fold greater antagonistic activity at adenosine receptors. The competitive nature of this antagonism has been confirmed through rigorous pharmacological analyses using Schild plots with slopes near unity .
Enzyme Inhibition Profile
Beyond its adenosine receptor activity, 8-Phenyltheophylline has been identified as a potent and selective inhibitor of cytochrome P450 1A2 (CYP1A2), a critical liver enzyme involved in the metabolism of various drugs and xenobiotics. The compound demonstrates:
This potent CYP1A2 inhibition suggests potential drug interactions if 8-Phenyltheophylline were used therapeutically alongside medications metabolized by this enzyme pathway .
Comparative Pharmacology
When compared with other xanthine derivatives and adenosine receptor ligands, 8-Phenyltheophylline demonstrates a distinctive pharmacological profile:
Compound | Ki (μM) |
---|---|
1,3-Dipropyl-8-(H2N(CH2)2NHCOCH2-O-phenyl)xanthine (XAC) | 0.017 |
1,3-Diethyl-8-phenylxanthine (DPX) | 0.19 |
5′-N-Ethylcarboxamidoadenosine | 0.33 |
1,3-Dipropyl-8-phenylxanthine | 1.0 |
8-Phenyltheophylline | 1.7 |
1,3-Dipropyl-8-(p-HO2CCH2O-phenyl)-xanthine (XCC) | 1.8 |
1,3-Dipropyl-8-(p-sulfophenyl)xanthine | 2.4 |
N6-R-Phenylisopropyladenosine (R-PIA) | 5.7 |
8-(p-Sulfophenyl)theophylline | 7.2 |
Theophylline | 29 |
Caffeine | 51 |
This table highlights 8-Phenyltheophylline's intermediate potency among xanthine derivatives, offering significant improvement over traditional compounds like theophylline and caffeine .
Unlike other xanthine derivatives such as theophylline and caffeine, 8-Phenyltheophylline exhibits virtually no phosphodiesterase inhibition activity while maintaining potent adenosine antagonism. This selective pharmacological profile results in different physiological effects and reduced side effect potential related to phosphodiesterase inhibition .
Research Applications
The unique pharmacological properties of 8-Phenyltheophylline have facilitated its extensive use in various research domains.
Hepatic Blood Flow Regulation Studies
8-Phenyltheophylline has been instrumental in elucidating the mechanisms underlying hepatic arterial buffer response - a compensatory increase in hepatic arterial flow that occurs when portal blood flow decreases. Research using this compound has demonstrated:
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Dose-related competitive antagonism of adenosine-induced vasodilation
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Parallel antagonism of the hepatic arterial buffer response
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At supramaximal blocking doses, induction of massive hepatic arterial constriction with blood flow reduction to zero
These findings strongly support the hypothesis that the intrinsic hepatic arterial buffer response is mediated entirely by local adenosine concentration, challenging previous theories about myogenic responses to portal pressure changes or metabolic feedback from parenchymal cells .
Respiratory Pharmacology
In respiratory system research, 8-Phenyltheophylline has demonstrated significant bronchospasmolytic properties. Studies have shown that:
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The compound exhibits protective effects against histamine-induced bronchospasm
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These effects occur without the cardiovascular or emetic side effects typically associated with other xanthines
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These properties suggest potential therapeutic applications in respiratory conditions such as asthma or chronic obstructive pulmonary disease
Unlike traditional bronchodilators, 8-Phenyltheophylline appears to exert its effects primarily through adenosine receptor antagonism rather than phosphodiesterase inhibition, potentially offering a different side effect profile .
Renal Protection Studies
Research has demonstrated potential renoprotective effects of 8-Phenyltheophylline in specific pathological conditions:
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In glycerol-induced renal injury models, 8-Phenyltheophylline treatment significantly reduced renal damage
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Treated animals showed reduced kidney weight compared to untreated controls 48 hours after glycerol administration
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These findings suggest potential applications in preventing or mitigating certain types of acute kidney injury
The mechanism of this renoprotection likely involves modulation of adenosine-mediated processes in the kidney, although the precise pathways require further elucidation.
Pharmacokinetic Considerations
Although comprehensive pharmacokinetic data for 8-Phenyltheophylline is limited in the available literature, several studies provide insights into its disposition in biological systems.
Distribution Properties
Research examining brain and plasma concentrations of xanthine derivatives has established methodologies for quantifying 8-Phenyltheophylline and related compounds in biological samples:
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High-performance liquid chromatography (HPLC) methods with UV detection at 280 nm have been developed
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The mobile phase typically consists of 0.1 M triethylammonium acetate at pH 4.2 containing 60-70% methanol
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These analytical approaches allow for accurate determination of drug concentrations in plasma and tissue samples
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